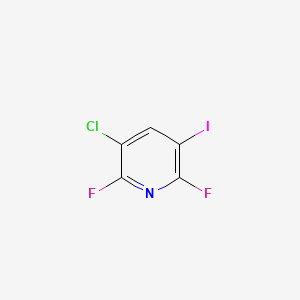
3-Chloro-2,6-difluoro-5-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,6-difluoro-5-iodopyridine is a heterocyclic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a pyridine ring. The unique combination of these halogens imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluoro-5-iodopyridine typically involves halogenation reactions. One common method includes the halogen dance reaction, where halides migrate to specific positions on the pyridine ring under the influence of organic lithium bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) . The reaction conditions often involve low temperatures and anhydrous solvents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced fluorination and iodination techniques. These methods ensure the efficient and cost-effective production of the compound with high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,6-difluoro-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used to replace halogen atoms.
Electrophilic Substitution: Reagents like iodine monochloride (ICl) or bromine (Br2) can be used for further halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various halogenated pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Chloro-2,6-difluoro-5-iodopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Mécanisme D'action
The mechanism of action of 3-Chloro-2,6-difluoro-5-iodopyridine involves its interaction with specific molecular targets and pathways. The halogen atoms on the pyridine ring can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which influence the compound’s reactivity and biological activity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluoro-3-iodopyridine: Similar in structure but lacks the chlorine atom.
3-Chloro-2,6-difluoro-4-iodopyridine: Similar but with the iodine atom in a different position.
3-Bromo-2,6-difluoro-5-iodopyridine: Similar but with bromine instead of chlorine.
Uniqueness
3-Chloro-2,6-difluoro-5-iodopyridine is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
685517-74-2 |
|---|---|
Formule moléculaire |
C5HClF2IN |
Poids moléculaire |
275.42 g/mol |
Nom IUPAC |
3-chloro-2,6-difluoro-5-iodopyridine |
InChI |
InChI=1S/C5HClF2IN/c6-2-1-3(9)5(8)10-4(2)7/h1H |
Clé InChI |
LKJLDDHSOWQBER-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1I)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
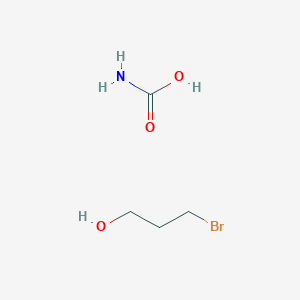
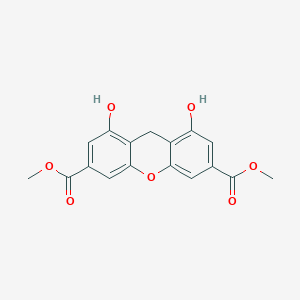


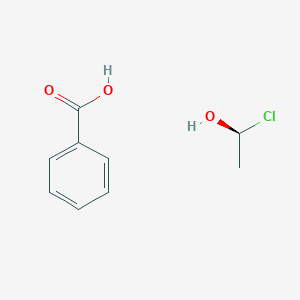
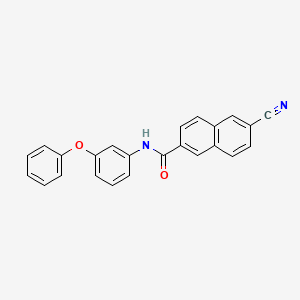
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
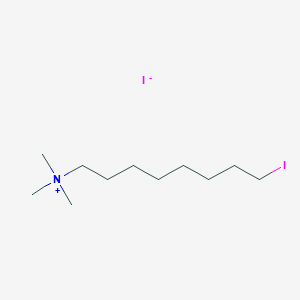
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)

![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)

![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
